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Pharmacodynamics describes the biochemical and physiological effects of a drug on

microorganisms. For penicillin G, this involves its mechanism of action, spectrum of activity,

and the ways bacteria develop resistance.

Mechanism of Action
Penicillin G is a bactericidal antibiotic that belongs to the β-lactam class. Its primary mode of

action is the disruption of bacterial cell wall synthesis.[1][2][3] The structural integrity of the

bacterial cell wall is maintained by peptidoglycan, a polymer of sugars and amino acids.[3][4]

Penicillin G's action is specific to the final step of peptidoglycan synthesis, known as

transpeptidation.[5] It achieves this by covalently binding to the active site of penicillin-binding

proteins (PBPs), which are the bacterial enzymes responsible for cross-linking the

peptidoglycan chains.[1][5][6] This irreversible inhibition halts cell wall construction, leading to a

weakened wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell

lysis and death.[2][4][7] This action is most effective against actively growing and dividing

bacteria.[5]
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Caption: Inhibition of bacterial cell wall synthesis by Penicillin G.

Spectrum of Activity
Penicillin G is a narrow-spectrum antibiotic.[8] Its activity is primarily directed against:

Gram-positive cocci: Including Streptococcus species (e.g., S. pneumoniae, Groups A, B, C,

and G streptococci), and non-penicillinase-producing Staphylococcus.[1][5]

Gram-negative cocci: Such as Neisseria meningitidis.[5][6]

Gram-positive rods: Including Bacillus anthracis and Corynebacterium diphtheriae.[1]

Anaerobes: Non-β-lactamase producing anaerobic organisms.[5]

Spirochetes: Notably Treponema pallidum, the causative agent of syphilis.[5][6]

Mechanisms of Bacterial Resistance
Bacterial resistance to penicillin G is a significant clinical challenge. The primary mechanisms

include:

Enzymatic Degradation: Production of β-lactamase enzymes (penicillinases) that hydrolyze

the β-lactam ring, inactivating the antibiotic.[5][7]

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs),

which reduces the binding affinity of penicillin G.[5][7]

Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin

proteins can restrict the entry of penicillin G to its PBP targets.[5][9]

Efflux Pumps: Some Gram-negative bacteria utilize membrane pumps to actively transport

penicillin G out of the cell.[5]
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Caption: Four primary mechanisms of bacterial resistance to Penicillin G.

Quantitative Susceptibility Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that

prevents visible growth of a bacterium. It is a key quantitative measure of susceptibility.

Table 1: Penicillin G Minimum Inhibitory Concentration (MIC) Breakpoints and Ranges for

Selected Pathogens
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Pathogen Type
Susceptible
(S) MIC
(µg/mL)

Intermediat
e (I) MIC
(µg/mL)

Resistant
(R) MIC
(µg/mL)

Typical
MIC90
(µg/mL)

Staphyloco
ccus spp.

Gram-
positive
cocci

≤0.12 - ≥0.25 1.0[10]

Streptococcu

s

pneumoniae

(non-

meningitis)

Gram-

positive cocci
≤2 4 ≥8 -

Streptococcu

s

pneumoniae

(meningitis)

Gram-

positive cocci
≤0.06 - ≥0.12 -

Streptococcu

s spp. (β-

hemolytic

group)

Gram-

positive cocci
≤0.12 - -

0.125 (S.

agalactiae)

[10]

Streptococcu

s spp.

(viridans

group)

Gram-

positive cocci
≤0.12 0.25-2 ≥4 -

Neisseria

meningitidis

Gram-

negative

cocci

≤0.06 0.12-0.25 ≥0.5 -

Bacillus

anthracis

Gram-

positive rod
≤0.12 - ≥0.25 -

Data compiled from FDA sources. Note that breakpoints can be updated.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11763311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11763311/
https://pdb101.rcsb.org/global-health/antimicrobial-resistance/drugs/antibiotics/cell-wall-biosynthesis/penicillin-binding-protein/beta-lactams/penicillin-g/penicillin-g-resistance/penicillin-g-resistance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination via Broth
Microdilution
This protocol outlines the standardized method for determining the MIC of penicillin G against

a bacterial isolate.[3][11]

Preparation of Antibiotic Dilutions:

A stock solution of penicillin G is prepared in a suitable solvent.

Two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate using

cation-adjusted Mueller-Hinton Broth (CAMHB).[3][12] This creates a gradient of

decreasing antibiotic concentrations across the wells.

Preparation of Bacterial Inoculum:

A pure culture of the test bacterium is grown on an agar plate.

Several colonies are used to create a suspension in saline or broth, adjusted to a turbidity

equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[3]

This suspension is further diluted in CAMHB to achieve a final target concentration of

approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3][12]

Inoculation and Incubation:

Each well containing the serially diluted antibiotic is inoculated with the standardized

bacterial suspension.

Control wells are included: a growth control (broth and bacteria, no antibiotic) and a

sterility control (broth only).

The microtiter plate is incubated at 35 ± 1 °C for 18-24 hours.[12]

Determination of MIC:
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Following incubation, the plate is examined visually for bacterial growth (turbidity).

The MIC is recorded as the lowest concentration of penicillin G at which there is no

visible growth.[3]
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Caption: Standard experimental workflow for MIC determination.
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Pharmacokinetics: The Effect of the Body on the
Drug
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption,

distribution, metabolism, and excretion (ADME).

Absorption
Aqueous penicillin G is acid-labile and largely destroyed by gastric acid, precluding effective

oral administration.[4][13] Oral absorption is only about 15-30%.[1] Therefore, it must be

administered parenterally (intravenously or intramuscularly) to achieve therapeutic

concentrations.[6][13] To overcome its very short half-life, depot formulations were developed

for intramuscular (IM) injection. These formulations use less soluble salts, such as procaine

penicillin G and benzathine penicillin G, which form a reservoir at the injection site and slowly

release the active drug over an extended period.[6][13][14] Benzathine penicillin G is

absorbed more slowly and has a longer duration of action than the procaine salt.[14]

Distribution
Following administration, penicillin G distributes rapidly into the extracellular fluid of most

tissues.[14][15] Distribution is enhanced in the presence of inflammation.[4] It penetrates poorly

into the cerebrospinal fluid (CSF), eyes, and prostate in the absence of inflammation.[5][15]

However, during meningeal inflammation, CSF concentrations can increase significantly.[15]

[16]

Metabolism
Penicillin G undergoes minimal hepatic metabolism.[4][13][17] A portion of the dose

(approximately 16-30% of an IM dose) is metabolized to the inactive penicilloic acid, which is

associated with penicillin's potential to cause allergic reactions.[1][13]

Excretion
The kidneys are the primary route of elimination for penicillin G.[13] It is excreted rapidly and

efficiently, with 58-85% of a dose recovered in the urine.[15] This rapid clearance is due to two

main renal processes:
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Glomerular Filtration (approx. 10%)[5]

Active Tubular Secretion (approx. 90%)[5][13][15]

This extremely rapid excretion results in a very short elimination half-life for the aqueous form.

Probenecid can be co-administered to competitively inhibit renal tubular secretion, thereby

prolonging the half-life and increasing serum concentrations of penicillin G.[13][14][18]

Table 2: Key Pharmacokinetic Parameters of Aqueous Penicillin G in Adults with Normal Renal

Function

Parameter Value Reference

Elimination Half-life (t½)
0.4–0.9 hours (approx. 30-
60 min)

[1][5][6][13]

Volume of Distribution (Vd) 0.53–0.67 L/kg [1][16]

Plasma Protein Binding ~60% (mainly albumin) [1][4]

Total Clearance ~560 mL/min [1]

| Primary Route of Elimination | Renal (Glomerular Filtration & Active Tubular Secretion) |[5][13]

|

Pharmacokinetic/Pharmacodynamic (PK/PD)
Integration
The integration of PK and PD data is crucial for optimizing dosing regimens to ensure efficacy

and minimize resistance.

PK/PD Indices
Penicillin G is a time-dependent antibiotic.[19][20] Its bactericidal activity is not significantly

enhanced by increasing the concentration far above the MIC. Instead, efficacy is most closely

correlated with the cumulative time the free (unbound) drug concentration remains above the

MIC of the target organism during the dosing interval.[19] The key PK/PD index for penicillin G
is %fT > MIC (the percentage of the dosing interval that the free drug concentration is above
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the MIC).[21][22] For β-lactams, a %fT > MIC of 30% to 70% of the dosing interval is often

targeted for maximal antibacterial effect.[19]

Post-Antibiotic Effect (PAE)
The post-antibiotic effect refers to the persistent suppression of bacterial growth after a brief

exposure to an antibiotic.[23][24] In vitro studies have shown that penicillin G can induce a

moderate PAE against certain bacteria like S. aureus.[23] However, the clinical significance and

in vivo demonstration of this effect can be limited, suggesting that maintaining drug levels

above the MIC throughout the dosing interval is critical for preventing bacterial regrowth,

especially in serious infections.[24]
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Caption: The relationship between PK and PD parameters for Penicillin G.
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Conclusion
Penicillin G remains a vital antibiotic, characterized by its potent, time-dependent bactericidal

activity against a narrow spectrum of susceptible organisms. Its pharmacokinetic profile is

defined by poor oral bioavailability and extremely rapid renal excretion, necessitating parenteral

administration and frequent dosing or the use of long-acting depot formulations. A thorough

understanding of its PK/PD relationship, centered on the %fT > MIC index, is essential for

designing effective dosing strategies that maximize clinical outcomes and mitigate the

development of resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7913839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913839/
https://www.pharmacology2000.com/Antibacterial/new_antibacterial25.htm
https://www.msdmanuals.com/professional/infectious-diseases/bacteria-and-antibacterial-medications/penicillins
https://www.pfizermedical.com/pfizerpen/clinical-pharmacology
https://www.drugs.com/monograph/penicillin-g-potassium-penicillin-g-sodium.html
https://m.youtube.com/watch?v=3xGJywECOTg
https://www.boomer.org/c/p1/Ch16/Ch1602.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8143178/
https://pubmed.ncbi.nlm.nih.gov/21807983/
https://pubmed.ncbi.nlm.nih.gov/21807983/
https://pubmed.ncbi.nlm.nih.gov/21807983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3186970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3186970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3186970/
https://www.researchgate.net/profile/Nora_Mestorino/publication/346445333_Comparative_study_of_the_Postantibiotic_Effect_of_Penicillin_G_Azithromycin_and_Danofloxacin_on_Staphylococcus_aureus_isolates_from_bovine_intramammary_infection/links/5fc271fc458515b7977dddfa/Comparative-study-of-the-Postantibiotic-Effect-of-Penicillin-G-Azithromycin-and-Danofloxacin-on-Staphylococcus-aureus-isolates-from-bovine-intramammary-infection.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC172498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC172498/
https://www.benchchem.com/product/b15562288#penicillin-g-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/product/b15562288#penicillin-g-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/product/b15562288#penicillin-g-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/product/b15562288#penicillin-g-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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